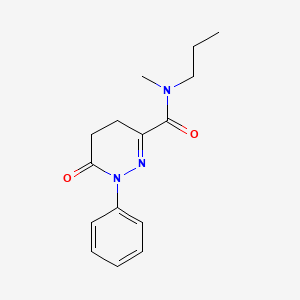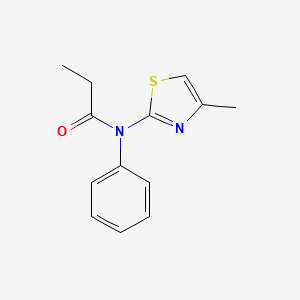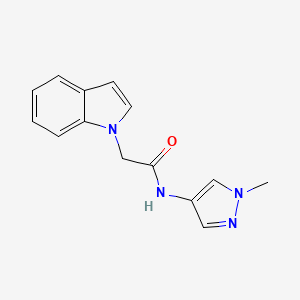![molecular formula C19H18N6S B7548074 N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine, commonly known as TH287, is a small molecule inhibitor that selectively targets the atypical protein kinase AKT. AKT is a key regulator of cell survival, growth, and metabolism, and is frequently dysregulated in cancer and other diseases. TH287 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
TH287 selectively inhibits the activity of AKT by binding to a specific site on the protein. AKT is a key regulator of multiple cellular processes, including cell survival, growth, and metabolism. Dysregulation of AKT signaling is frequently observed in cancer and other diseases, making it an attractive target for therapeutic intervention. By inhibiting AKT activity, TH287 can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
TH287 has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, TH287 induces cell death and inhibits cell proliferation. TH287 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, TH287 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
TH287 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. TH287 is also highly selective for AKT, which reduces the potential for off-target effects. However, TH287 has some limitations as well. It is not suitable for use in vivo in its current form, as it has poor bioavailability and is rapidly metabolized in the body. Additionally, TH287 can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TH287. One area of focus is the development of more potent and selective AKT inhibitors based on the structure of TH287. Another area of interest is the investigation of the potential therapeutic applications of TH287 in other diseases beyond cancer, such as diabetes and neurodegenerative disorders. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of TH287 in animal models, with the ultimate goal of advancing it to clinical trials for cancer treatment.
Méthodes De Synthèse
TH287 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method was first described in a research article published in the Journal of Medicinal Chemistry in 2015. The authors reported a high yield of TH287 using this method and demonstrated its effectiveness in inhibiting AKT activity in cancer cells.
Applications De Recherche Scientifique
TH287 has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that TH287 inhibits the growth and survival of cancer cells, including those that are resistant to other therapies. In vivo studies have demonstrated that TH287 can inhibit tumor growth and improve survival in mouse models of cancer. TH287 has also been shown to have potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6S/c1-2-6-14(7-3-1)15-12-26-18-16(15)17(24-13-25-18)20-8-4-9-21-19-22-10-5-11-23-19/h1-3,5-7,10-13H,4,8-9H2,(H,20,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGABHZNNRGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCCNC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)


![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)